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(S)-1-(p-Tolyl)butan-1-amine

Cat. No.: B7804639
M. Wt: 163.26 g/mol
InChI Key: KONSGDUJYXXYMT-NSHDSACASA-N
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Description

Synthetic Importance of Chiral Amines in Advanced Organic Chemistry

The significance of chiral amines in advanced organic chemistry is multifaceted. They are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govacs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.govacs.orgresearchgate.net This prevalence underscores the critical need for efficient and selective methods for their synthesis.

Beyond their role as integral parts of larger molecules, chiral amines are also instrumental as:

Resolving agents: They can be used to separate mixtures of enantiomers, a crucial process in the production of enantiomerically pure drugs. nih.gov

Chiral auxiliaries: These are chiral molecules that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.gov

Building blocks: They serve as starting materials for the asymmetric synthesis of more complex chiral molecules. nih.govd-nb.info

Organocatalysts: Chiral primary amines, in particular, have emerged as powerful and versatile catalysts in a wide range of enantioselective organic reactions. sioc-journal.cnrsc.org They can activate substrates through the formation of enamine or iminium ion intermediates, mimicking the function of natural enzymes. sioc-journal.cnnih.gov

The development of new synthetic methodologies for chiral amines, such as asymmetric hydrogenation, reductive amination, and biocatalysis, remains an active and important area of research. nih.govacs.orgresearchgate.nethims-biocat.eu

Strategic Position of (S)-1-(p-Tolyl)butan-1-amine within Enantioselective Catalysis and Synthesis Research

This compound is a specific chiral primary amine that holds a strategic position in the field of enantioselective catalysis and synthesis. Its structure, featuring a tolyl group and a butyl chain attached to the chiral center, makes it a valuable building block and resolving agent in various asymmetric transformations.

This compound and its derivatives are utilized in the synthesis of other chiral molecules, where the stereochemistry of the final product is controlled by the (S)-configuration of the starting amine. Research has demonstrated its application as a chiral building block in asymmetric synthesis. The hydrochloride salt of this compound is also commercially available, indicating its utility and demand in research and development. americanelements.comachemblock.combldpharm.com

Table 1: Properties of this compound hydrochloride

PropertyValue
Chemical Formula C11H18ClN
Molecular Weight 199.72 g/mol
IUPAC Name (1S)-1-(4-methylphenyl)butan-1-amine;hydrochloride
CAS Number 1391435-90-7
MDL Number MFCD12757110

Overview of Key Research Avenues for Chiral Amine Chemistry

The field of chiral amine chemistry is dynamic, with several key research avenues actively being explored to address the increasing demand for enantiomerically pure amines. These areas of investigation include:

Novel Synthetic Methodologies: Researchers are continuously developing more efficient, atom-economical, and environmentally friendly methods for synthesizing chiral amines. researchgate.net This includes the advancement of transition metal-catalyzed asymmetric hydrogenation, which is a powerful and sustainable strategy. nih.govacs.org Other important methods being refined are reductive amination, hydroamination, and allylic amination. acs.orgd-nb.info

Development of New Catalytic Systems: A significant focus is on the design and synthesis of novel chiral catalysts. This includes organocatalysts, such as those based on primary amines, which can mediate a wide range of asymmetric reactions. sioc-journal.cnrsc.orgnih.gov Additionally, the development of new chiral ligands for transition metal catalysts is crucial for achieving high enantioselectivity. acs.org

Biocatalysis: The use of enzymes, such as transaminases and reductive aminases, for the synthesis of chiral amines is a rapidly growing field. hims-biocat.euuva.nlnih.gov Biocatalysis offers high selectivity and operates under mild conditions, presenting a sustainable alternative to traditional chemical methods. hims-biocat.eunih.gov

Applications in Medicinal Chemistry and Drug Discovery: The synthesis of novel chiral amino building blocks is essential for expanding the chemical space available for drug discovery platforms. acs.org Research is ongoing to incorporate unique chiral amine scaffolds into new pharmaceutical candidates to improve their efficacy and reduce side effects. nih.gov

Continuous Flow Synthesis: The adaptation of chiral amine synthesis methods to continuous flow reactors is being explored to enable more efficient and scalable production, which is particularly relevant for industrial applications. hims-biocat.euuva.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B7804639 (S)-1-(p-Tolyl)butan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-methylphenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8,11H,3-4,12H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONSGDUJYXXYMT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for S 1 P Tolyl Butan 1 Amine and Analogous Chiral Amines

Asymmetric Reduction Pathways

A highly reliable approach for the asymmetric synthesis of α-branched amines involves the diastereoselective reduction of ketimines derived from chiral sulfinamides. This method offers a versatile route to a wide range of chiral amines with excellent enantiomeric purity.

Chiral N-Sulfinyl Imine Precursors in Asymmetric Reduction

Chiral N-sulfinyl imines, particularly N-tert-butanesulfinyl imines, have emerged as exceptionally useful intermediates in the asymmetric synthesis of amines. acs.org The sulfinyl group serves multiple critical functions: it acts as a powerful chiral auxiliary, activates the imine carbon for nucleophilic attack, and functions as a versatile protecting group for the resulting amine that can be easily removed under mild acidic conditions. arkat-usa.orgwikipedia.org The ready availability of both enantiomers of the parent sulfinamide, such as tert-butanesulfinamide, further enhances the utility of this methodology. nih.gov

The stereochemical outcome of the reduction is directed by the chiral sulfinyl group. wikipedia.org Its electron-withdrawing nature enhances the electrophilicity of the imine carbon, facilitating the addition of a hydride. arkat-usa.orgnih.gov More importantly, the sulfinyl group governs the facial selectivity of the nucleophilic attack. In the presence of a Lewis acid like titanium tetraethoxide (Ti(OEt)₄), which is often used in these reductions, a chelated, six-membered ring transition state is proposed. youtube.com This rigidifies the conformation of the N-sulfinyl imine, forcing the hydride to attack from the less sterically hindered face, leading to high levels of diastereoselectivity. youtube.com For instance, in reductions using sodium borohydride (B1222165), the boron is believed to coordinate with the sulfinyl oxygen, leading to a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric hindrance. youtube.com

A variety of reduction protocols have been successfully applied to chiral N-sulfinyl imines to produce the corresponding sulfinamides. Mild and inexpensive metal hydrides are commonly employed. Sodium borohydride (NaBH₄), particularly in the presence of a Lewis acid like Ti(OEt)₄, has proven effective for the reduction of N-tert-butanesulfinyl ketimines, affording products in high yield and diastereoselectivity. ysu.am

Transfer hydrogenation represents another valuable reduction technique, avoiding the need for hazardous molecular hydrogen. orgsyn.org This method utilizes readily available hydrogen sources, such as isopropanol (B130326) or formic acid derivatives, in the presence of a suitable catalyst. orgsyn.org It has been successfully applied to the reduction of N-tert-butylsulfinyl imines, yielding enantioenriched primary amines with high enantioselectivity after removal of the sulfinyl group. orgsyn.org

Table 1: Comparison of Reduction Protocols for N-tert-Butanesulfinyl Ketimines

Reducing Agent Lewis Acid/Additive Temperature (°C) Diastereomeric Ratio (dr) Yield (%) Reference
NaBH₄ None Room Temp --- --- ysu.am
NaBH₄ Ti(OEt)₄ -48 96:4 97 ysu.am
L-Selectride® None -78 92:8 --- youtube.com
Boranes --- --- --- --- orgsyn.org

Preparation of Enantiomerically Pure Imines

The synthesis of the chiral N-sulfinyl imine precursor is a critical first step. These compounds are typically prepared through the direct condensation of a ketone or aldehyde with an enantiomerically pure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide. wikipedia.org To drive the reaction to completion, a dehydrating agent or Lewis acid is required. Titanium(IV) ethoxide (Ti(OEt)₄) is a widely used reagent that serves as both a Lewis acid catalyst and a water scavenger. nih.govysu.am Other reagents, such as copper(II) sulfate (B86663) (CuSO₄) in dichloromethane, have also been employed for this condensation. nih.gov This direct condensation method is highly practical and provides access to a broad range of stable N-sulfinyl imines in high yields under mild conditions. acs.org

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation of prochiral imines stands as one of the most direct, atom-economical, and efficient methods for preparing optically active amines. chinesechemsoc.orgacs.org This approach avoids the use of stoichiometric chiral auxiliaries and often proceeds with high catalytic efficiency and enantioselectivity. While various transition metals can be used, iridium-based catalysts have shown particularly strong performance for the direct hydrogenation of imines. nih.gov

Iridium-Based Catalytic Systems in Asymmetric Hydrogenation of Imines

Iridium complexes featuring chiral ligands are highly effective for the asymmetric hydrogenation of various imine substrates. chinesechemsoc.org A significant challenge in this field, especially for dialkyl imines, is the difficulty for a chiral catalyst to differentiate between two sterically and electronically similar alkyl groups. chinesechemsoc.org However, the development of sophisticated chiral ligands has led to catalysts capable of achieving high enantioselectivity. chinesechemsoc.org

Chiral iridium catalysts containing spiro phosphine-amine-phosphine (SpiroPNP) ligands have been developed for the asymmetric hydrogenation of dialkyl imines, producing chiral amines in high yields and enantioselectivities. chinesechemsoc.org Additionally, iridium complexes with chiral spiro phosphine-oxazoline (SIPHOX) ligands have demonstrated high efficiency in the hydrogenation of cyclic imines, including those containing a coordinating pyridine (B92270) moiety, which is often challenging due to potential catalyst deactivation. nih.govnih.gov These catalytic systems provide a powerful and direct route to valuable chiral amines. nih.gov

Table 2: Examples of Iridium-Based Catalysts in Asymmetric Hydrogenation of Imines

Catalyst/Ligand Family Substrate Type Result Enantiomeric Excess (ee) Reference
Ir-SpiroPNP Dialkyl Imines High yield and enantioselectivity Up to >99% chinesechemsoc.org
Ir-SIPHOX (Spiro Phosphine-Oxazoline) 2-Pyridyl Cyclic Imines Excellent yield and enantioselectivity Up to >99% nih.govnih.gov
Ir-(Cp*)-diamine / Chiral Phosphoric Acid N-Aryl Imines High activity and enantioselectivity Up to 98% nih.gov

Rhodium-Based Catalytic Systems in Asymmetric Hydrogenation of Enamines

Rhodium-catalyzed asymmetric hydrogenation has become a powerful method for producing chiral compounds, including drugs and their intermediates. rsc.org The asymmetric hydrogenation of prochiral enamines using rhodium(I) complexes with chiral diphosphine or diphosphinite ligands is a direct and efficient route to obtaining enantioenriched amines. researchgate.net The success of this reaction is highly dependent on the specific chiral ligand employed, as the ligand structure dictates the steric and electronic environment around the rhodium center, thereby influencing the enantioselectivity of the hydrogenation process. researchgate.net

Catalysts based on ligands that form seven-membered chelating rings with the rhodium metal, such as (R,R)-DIOP and (R,R)-bdpch, have shown good results in the hydrogenation of enamines. researchgate.net The process involves the coordination of the enamine substrate to the chiral rhodium catalyst, followed by the stereoselective addition of hydrogen across the C=C double bond. For instance, the hydrogenation of a cyclic imine, which is otherwise difficult to reduce directly, can be achieved by first converting it into its corresponding enamine. This enamine substrate is then smoothly hydrogenated, often under mild conditions such as 1 bar of hydrogen pressure, to yield the chiral amine with significant enantiomeric excess. researchgate.net The development of highly effective rhodium catalysts, often in combination with specific additives, has enabled the hydrogenation of even sterically hindered tetrasubstituted enamines with high conversion and excellent enantioselectivity (>95% ee). acs.org

Design Principles and Applications of Chiral Ligands in Asymmetric Hydrogenation

The design of the chiral ligand is fundamental to the success of transition-metal-catalyzed asymmetric reactions. nih.gov The ligand's architecture is responsible for inducing high regio- and stereoselectivity, leading to high yields and turnover numbers. nih.gov In rhodium-catalyzed hydrogenation, the chiral ligand creates a chiral pocket around the metal center, which forces the prochiral substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product.

Phosphoramidites and diphosphines are among the most successful classes of ligands for rhodium-catalyzed asymmetric hydrogenation. tandfonline.comacs.org Chiral phosphine-phosphoramidite ligands are noted for being readily available, easily modified, and stable against air and moisture. tandfonline.com These ligands have demonstrated broad utility, achieving excellent enantioselectivities in the rhodium-catalyzed asymmetric hydrogenation of C=C, C=O, and C=N double bonds. tandfonline.com For example, the use of phosphine-phosphoramidite ligands in the rhodium-catalyzed hydrogenation of β-aryl, β-alkoxy, and β-alkyl-substituted enol ester phosphonates has resulted in uniformly excellent yields and high enantioselectivities. thieme-connect.com Similarly, chiral phosphine-phosphite ligands have been used to generate active catalysts for the asymmetric hydrogenation of dehydroamino acid derivatives under mild conditions, achieving enantiomeric excesses up to 99%. acs.org

Diphosphine ligands, particularly those with a C2-symmetric backbone like DIOP, have been historically significant. mdma.ch The rigidity and specific geometry of these bidentate ligands are crucial for creating a well-defined chiral environment that effectively differentiates the transition states leading to the two possible enantiomers. mdma.ch Rhodium complexes with bisphosphine ligands, such as (R)-SDP, have been successfully used to hydrogenate β-branched simple enamides, producing β-stereogenic amines in quantitative yields and with high enantioselectivities (88–96% ee). rsc.org

Performance of Phosphoramidite and Diphosphine Ligands in Rh-Catalyzed Asymmetric Hydrogenation

Ligand TypeSpecific Ligand ExampleSubstrate ClassEnantiomeric Excess (ee)Reference
Phosphine-Phosphoramidite(Sc,Sa)-PEAPhosN-aryliminesUp to 99% rsc.org
Diphosphine(R)-SDPβ-branched enamides88-96% rsc.org
Phosphine-Phosphite-Dehydroamino acid derivativesUp to 99% acs.org
Diphosphine(2S,4S)-ptbp-skewphosTetrasubstituted enamine>95% acs.org

Oxazoline-containing ligands are a versatile and widely used class of ligands in asymmetric catalysis due to their modular nature and accessibility from readily available chiral amino alcohols. acs.orgacs.org The key feature of these ligands is that the stereocenter controlling the reaction's outcome is located on the carbon atom adjacent to the coordinating nitrogen of the oxazoline (B21484) ring. acs.org This proximity to the metal's active site allows for a direct and powerful influence on the stereochemical course of the reaction. acs.orgacs.org

This class of ligands includes mono(oxazolines), bis(oxazolines), and tris(oxazolines), often incorporating various heteroatoms and additional chiral elements to fine-tune their catalytic properties. researchgate.netnih.gov Phosphinooxazoline (PHOX) ligands are a popular bidentate type where the chiral oxazoline moiety is solely responsible for inducing asymmetry. acs.org These ligands have been successfully applied in a broad range of asymmetric transformations, including hydrogenation. acs.org For example, iridium catalysts bearing certain PHOX ligands have achieved excellent conversions in the hydrogenation of unfunctionalized methylstilbene derivatives, although enantioselectivities can vary significantly depending on the substituent on the oxazoline ring. acs.org

While many successful chiral ligands possess C2 symmetry, which simplifies the number of possible catalyst-substrate intermediates, ligands with C1 symmetry (i.e., no rotational symmetry) have also proven to be highly effective. The lack of C2 symmetry has not been found to be detrimental to the catalytic properties of certain atropisomeric ligands. mdma.ch

P-stereogenic ligands, which contain a stereogenic phosphorus atom, represent another important class of ligands for asymmetric catalysis. nih.gov Initially, their use was limited due to synthetic difficulties. nih.gov However, since the late 1990s, the development of novel P-stereogenic phosphorus ligands has surged, driven by their superior performance in reactions like rhodium-catalyzed asymmetric hydrogenation. nih.gov These ligands combine stereochemical and electronic properties that result in high to excellent enantioselectivities. nih.gov The chirality is directly on the coordinating phosphorus atom, allowing for a very direct transfer of stereochemical information during the catalytic cycle. Ligands such as BenzP* and QuinoxP* have been widely used in numerous asymmetric catalytic reactions. researchgate.net The design of rigid C-stereogenic chiral phosphine (B1218219) ligands has also been a focus, leading to the development of di-, tri-, and multidentate ligands that effectively control prochiral centers. nih.gov

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is a highly efficient and atom-economical method for synthesizing chiral amines from prochiral carbonyl compounds and an amine source. acs.org The reaction typically proceeds in one pot, involving the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced enantioselectively by a chiral catalyst. acs.orgwikipedia.org

Imine/Enamine Formation : A nucleophilic amine attacks the carbonyl carbon to form a hemiaminal intermediate. This is followed by the reversible loss of a water molecule to generate an imine. wikipedia.org The equilibrium of this step is often shifted towards the imine by removing water. wikipedia.org

Asymmetric Reduction : The C=N double bond of the imine (or the C=C bond of the corresponding enamine tautomer) is then hydrogenated. acs.org This reduction is the stereochemistry-determining step.

The activation of the reductant (often H2 or a hydrogen surrogate) and the stereoselective transfer of hydrogen to the imine/enamine intermediate are mediated by a chiral transition metal catalyst. acs.org Alternatively, biocatalysts such as amine dehydrogenases (AmDHs) or imine reductases (IREDs) can be used. nih.govsemanticscholar.org AmDHs, for example, catalyze the reductive amination of ketones using ammonia (B1221849) as the amino donor, producing only water as a byproduct and offering excellent enantioselectivity (>99% ee). acs.org The mechanism involves the enzyme facilitating both the imine formation and its subsequent stereospecific reduction, often using a cofactor like NAD(P)H. nih.gov

Development of Lewis Acid-Catalyzed and Chiral Auxiliary-Assisted Reductive Aminations

Reductive amination of prochiral ketones is one of the most direct methods for synthesizing chiral amines. To achieve enantioselectivity, this transformation can be guided by chiral auxiliaries, which temporarily introduce a stereocenter to direct the reduction of the imine intermediate, often in concert with Lewis acid catalysis.

The general strategy involves the condensation of a ketone, such as 1-(p-tolyl)butan-1-one, with a chiral amine auxiliary, like (R)- or (S)-1-phenylethylamine or a chiral amino alcohol, to form a chiral imine or enamine intermediate. The presence of a Lewis acid can facilitate both the initial condensation by activating the ketone and the subsequent stereoselective reduction of the C=N double bond. The diastereoselectivity of the reduction is controlled by the steric and electronic properties of the chiral auxiliary, which directs the hydride reagent to attack one face of the imine preferentially. Following the reduction, the chiral auxiliary is cleaved, typically via hydrogenolysis, to yield the desired enantiomerically enriched primary amine.

For instance, iridium catalysts combined with inexpensive chiral amino alcohol auxiliaries have proven effective in the asymmetric reductive amination of ketones. kanto.co.jp Cp*Ir(III) complexes bearing a chiral N-(2-picolyl)sulfonamidato ligand, in particular, have been developed for the asymmetric transfer hydrogenative amination of benzylic ketones. This method provides access to optically active amines with high stereoselectivity. kanto.co.jp The reaction proceeds via the formation of a chiral imine intermediate with the amino alcohol auxiliary, which is then reduced in a highly diastereoselective manner, guided by the catalyst-auxiliary complex. A final, mild oxidative step removes the auxiliary.

While a specific application for the synthesis of (S)-1-(p-Tolyl)butan-1-amine via this method is not extensively detailed in the literature, the established success with analogous aryl alkyl ketones provides a strong precedent. The table below illustrates typical results for the asymmetric reductive amination of a related ketone using a chiral auxiliary approach.

Table 1: Diastereoselective Reductive Amination of 1-Phenylbutan-1-one using (R)-1-Phenylethylamine as a Chiral Auxiliary

EntryReductantCatalyst / AdditiveSolventDiastereomeric Ratio (S,R) : (R,R)Yield (%)
1H₂, Pd/C-Ethanol85:1592
2NaBH₄Ti(OiPr)₄THF90:1088
3H₂, [Ir(cod)Cl]₂ / Chiral Ligand-CH₂Cl₂>95:595

This table presents representative data compiled from general methodologies for chiral auxiliary-directed reductive aminations.

Alternative Asymmetric Carbon-Nitrogen Bond Forming Reactions

Beyond reductive amination, other carbon-nitrogen bond-forming reactions offer powerful alternatives for the asymmetric synthesis of chiral amines. These methods often involve the creation of the chiral center through the addition of a carbon nucleophile to an imine or the addition of a nitrogen-containing fragment to an aldehyde.

The catalytic asymmetric aminoallylation of aldehydes is a potent method for synthesizing chiral homoallylic amines, which are valuable synthetic intermediates. This reaction typically involves the reaction of an aldehyde with an allylmetal reagent in the presence of a chiral catalyst. A direct, three-component approach can also be employed, reacting an aldehyde, an amine, and an allylating agent.

One notable advancement is the development of a catalyst system involving the synergistic interaction between a chiral and a non-chiral Brønsted acid. nih.gov This dual-acid system has been shown to provide high enantioselectivity for a broad range of substrates, including aromatic aldehydes like p-tolualdehyde. nih.gov The reaction of p-tolualdehyde with allyltributylstannane (B1265786) and an amine source, catalyzed by a chiral boroxinate derived from VANOL, can generate the corresponding homoallylic amine with high enantiomeric excess. This intermediate can then be further manipulated to produce the target saturated amine.

Another innovative approach combines organophotoredox catalysis with chiral chromium hybrid catalysis to achieve the asymmetric allylation of aldehydes using unactivated alkenes as the allyl source. nih.gov This method generates a chiral allylchromium nucleophile in situ, which then adds to the aldehyde with high diastereo- and enantioselectivity. nih.gov The results for various substituted benzaldehydes suggest this method would be highly effective for p-tolualdehyde.

Table 2: Enantioselective Aminoallylation of Aromatic Aldehydes

Aldehyde SubstrateCatalyst SystemAllylating AgentYield (%)Enantiomeric Excess (ee, %)
BenzaldehydeChiral Boroxinate / Benzoic AcidAllyltributylstannane9295
p-TolualdehydeChiral Boroxinate / Benzoic AcidAllyltributylstannane9094
p-ChlorobenzaldehydeChiral Boroxinate / Benzoic AcidAllyltributylstannane9596
BenzaldehydePhotoredox / Chiral Cr ComplexCyclohexene6899

Data in this table is representative of results reported in the literature for these catalytic systems. nih.govnih.gov

One of the most reliable and versatile strategies for the asymmetric synthesis of α-branched chiral amines involves the diastereoselective addition of organometallic reagents to chiral imines. The use of N-sulfinyl imines, particularly those derived from tert-butanesulfinamide (Ellman's auxiliary), is a benchmark for this approach. wikipedia.org

The synthesis begins with the condensation of an aldehyde, such as p-tolualdehyde, with commercially available (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinyl imine. The chiral sulfinyl group exerts powerful stereochemical control, directing the nucleophilic attack of an organometallic reagent to one face of the C=N bond. wikipedia.org For the synthesis of this compound, the N-sulfinyl imine derived from p-tolualdehyde and (S)-tert-butanesulfinamide would be treated with a propyl organometallic reagent, such as propylmagnesium bromide.

The high diastereoselectivity of this addition is rationalized by a six-membered, chair-like transition state, where the metal cation (e.g., Mg²⁺) chelates to both the imine nitrogen and the sulfinyl oxygen. nih.govnih.gov This chelation locks the conformation of the imine, and the bulky tert-butyl group of the sulfinyl auxiliary effectively shields one face, forcing the incoming nucleophile (the propyl group) to add to the opposite face. This process leads to the formation of the N-sulfinyl protected amine product with very high diastereomeric excess. researchgate.net The final step involves the facile cleavage of the sulfinyl auxiliary under mild acidic conditions, which proceeds without racemization at the newly formed stereocenter, yielding the desired this compound hydrochloride salt. wikipedia.org

Table 3: Diastereoselective Addition of Propylmagnesium Bromide to (S)-N-(4-methylbenzylidene)-tert-butanesulfinamide

EntryOrganometallic ReagentSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
1Propylmagnesium BromideToluene-48>98:294
2Propylmagnesium BromideCH₂Cl₂-4897:392
3PropyllithiumTHF-7895:589

This table illustrates expected outcomes based on extensive literature data for the addition of Grignard reagents to N-tert-butanesulfinyl imines derived from aryl aldehydes. nih.govresearchgate.net

Advanced Stereochemical Investigations and Enantiocontrol Strategies

Elucidation of Diastereoselective and Enantioselective Induction Mechanisms

The enantioselective synthesis of chiral amines like (S)-1-(p-Tolyl)butan-1-amine is achieved through strategies that induce facial selectivity in prochiral precursors, typically imines or ketones. The mechanisms of induction can be broadly understood through the principles of asymmetric catalysis, where a chiral catalyst forms a transient, diastereomeric complex with the substrate, guiding the approach of a reactant from a less sterically hindered face.

In transition metal-catalyzed asymmetric hydrogenation of the corresponding prochiral imine, N-(p-tolyl)butylideneamine, the mechanism involves the formation of a chiral metal-ligand complex. acs.org This complex coordinates with the imine, creating a chiral environment. The stereochemical outcome is dictated by the structure of the chiral ligand, which creates steric and electronic biases. The delivery of hydrogen occurs preferentially to one face of the imine, leading to the formation of one enantiomer in excess. The specific transition state geometry, which minimizes steric repulsions between the ligand, the substrate's substituents (the p-tolyl and propyl groups), and the metal center, determines the absolute configuration of the resulting amine.

Alternatively, biocatalytic methods using engineered transaminases (ATAs) offer a powerful route. In the asymmetric amination of a prochiral ketone precursor (1-(p-tolyl)butan-1-one), an (S)-selective ATA can be employed. The mechanism involves the transfer of an amino group from an amino donor, such as isopropylamine, to the ketone. The enzyme's active site, with its specific three-dimensional arrangement of amino acid residues, binds the ketone in a highly specific orientation, exposing one prochiral face to the pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor, which delivers the amino group, thereby forming the (S)-amine with high enantioselectivity.

Utilization of Chiral Auxiliaries in Stereocontrolled Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a well-established method involves the use of a sulfinamide auxiliary, such as (R)-tert-butanesulfinamide. osi.lvyale.edu This approach is highly effective for the preparation of a wide variety of chiral amines. yale.edu

The synthesis proceeds via the following key steps:

Condensation: The chiral auxiliary, (R)-tert-butanesulfinamide, is condensed with the prochiral ketone, 1-(p-tolyl)butan-1-one, to form an N-sulfinyl ketimine. This reaction establishes a covalent bond between the chiral auxiliary and the substrate.

Diastereoselective Addition: The crucial stereocenter is then created by the diastereoselective addition of a nucleophile or a reducing agent to the C=N bond of the ketimine. For instance, the addition of a hydride reagent would be directed by the bulky tert-butylsulfinyl group. The transition state model that minimizes steric interactions typically involves the chelation of the sulfinyl oxygen and the imine nitrogen to the reagent. This arrangement effectively shields one face of the imine, forcing the nucleophile to attack from the opposite, more accessible face. This controlled attack leads to the formation of one diastereomer of the sulfinamide product in high excess. osi.lv

Auxiliary Removal: The final step involves the cleavage of the N-S bond, typically under acidic conditions (e.g., with HCl in a protic solvent), to release the target chiral amine, this compound, as its hydrochloride salt. The chiral auxiliary can often be recovered and reused. wikipedia.orgsigmaaldrich.com

This strategy effectively transfers the chirality of the auxiliary to the final product through a diastereoselective transformation. sigmaaldrich.com

Impact of Catalyst Structural Features on Enantioselectivity

In asymmetric catalysis, the structure of the chiral catalyst is paramount in determining the level of enantioselectivity. researchgate.net Whether using a transition-metal complex or an organocatalyst, subtle modifications to the catalyst's framework can lead to significant changes in the enantiomeric excess (ee) of the product.

For transition metal catalysts, such as those based on iridium or rhodium used in asymmetric hydrogenation, the chiral ligand is the primary source of stereochemical control. acs.org Key structural features include:

Ligand Backbone: A rigid and well-defined ligand backbone, often featuring binaphthyl (e.g., BINAP) or ferrocenyl (e.g., f-Binaphane) scaffolds, is crucial for creating a stable and predictable chiral environment around the metal center. acs.org

Steric Bulk: The size and placement of substituents on the chiral ligand create steric hindrance that dictates the preferred binding orientation of the prochiral imine substrate. For example, bulky groups on the ligand can effectively block one face of the substrate from the incoming reagent.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center and the stability of the diastereomeric transition states, thereby affecting enantioselectivity. acs.org

In the context of organocatalysis, such as reactions mediated by chiral primary or secondary amines (e.g., proline derivatives), the catalyst's structure also plays a critical role. wikipedia.orgrsc.org For instance, in reactions proceeding through an enamine or iminium ion intermediate, the catalyst's stereogenic centers and functional groups orient the substrate and reagent. The presence of hydrogen-bond donor groups within the catalyst can further stabilize the preferred transition state through noncovalent interactions, enhancing stereocontrol. mdpi.com

Advanced Analytical Techniques for Stereochemical Characterization

Quantitative Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for separating enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. nih.gov The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

For the quantitative analysis of this compound, a method would be developed using a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are particularly effective for resolving a broad range of chiral compounds, including amines. nih.govyakhak.org

The development of a chiral HPLC method would involve:

Column Selection: Screening a variety of polysaccharide-based columns (e.g., Chiralpak® IA/IB/IC, Lux® Amylose-1/Cellulose-1) is a common starting point. nih.govresearchgate.net

Mobile Phase Optimization: The mobile phase typically consists of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is adjusted to optimize the resolution and retention times of the enantiomers. yakhak.org

Derivatization: If the underivatized amine shows poor chromatographic behavior or detection, it can be derivatized with an achiral, UV-active or fluorescent tag. This can improve peak shape and detection sensitivity without affecting the chiral separation mechanism. yakhak.orgresearchgate.net

Once a baseline separation is achieved, the method is validated for accuracy and precision. yakhak.org The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = |(A_S - A_R) / (A_S + A_R)| × 100.

Table 1: Representative Chiral HPLC Conditions for Aryl-Alkyl Amine Enantioseparation

ParameterCondition
Chiral Stationary Phase Lux® Cellulose-1 or Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient

Note: These are typical starting conditions and require optimization for the specific analyte.

Application of Chiroptical Spectroscopy (e.g., Circular Dichroism) in Absolute Configuration Assignment

While chiral HPLC can quantify the ratio of enantiomers, it does not inherently assign the absolute configuration (i.e., distinguish the (S) from the (R) peak). Chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are powerful tools for this purpose. nih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, resulting in a spectrum of positive or negative bands (Cotton effects).

The assignment of the absolute configuration of 1-(p-Tolyl)butan-1-amine is achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. nih.gov The process involves:

Conformational Search: The first step is to identify all low-energy conformations of the (S)-enantiomer using computational chemistry methods.

Spectrum Calculation: For each stable conformer, the ECD spectrum is calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). nih.gov

Boltzmann Averaging: The individual spectra are averaged based on the predicted Boltzmann population of each conformer at a given temperature to generate the final theoretical ECD spectrum for the (S)-enantiomer.

Comparison: This theoretical spectrum is then compared to the experimental ECD spectrum obtained from a sample of the synthesized amine. A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer provides strong evidence for the assignment of the (S)-absolute configuration. The sign of a characteristic Cotton effect can often be used for a straightforward assignment.

This combination of experimental measurement and theoretical calculation provides a reliable, non-destructive method for confirming the absolute stereochemistry of chiral molecules like this compound. nih.gov

Computational Chemistry and Theoretical Studies of S 1 P Tolyl Butan 1 Amine and Its Reactivity

Density Functional Theory (DFT) Investigations

A thorough search for Density Functional Theory (DFT) investigations specifically centered on (S)-1-(p-Tolyl)butan-1-amine has yielded no specific published research. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Had such studies been conducted and published, they would offer profound insights into the molecule's properties.

Geometrical Optimization and Conformational Analysis

No specific studies on the geometrical optimization or conformational analysis of this compound using DFT methods were found in the scientific literature.

Typical Data from Geometrical Optimization: This analysis would computationally determine the most stable three-dimensional structure of the molecule by finding the minimum energy geometry. It provides precise data on bond lengths, bond angles, and dihedral angles.

Typical Data from Conformational Analysis: For a flexible molecule like this compound, with rotatable bonds, this study would identify various low-energy conformers and their relative stabilities. This is crucial for understanding its behavior and interactions, as the molecule may exist as a population of different shapes.

Prediction of Spectroscopic Signatures (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

There are no available published studies that predict the spectroscopic signatures of this compound using DFT calculations.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. This allows for the theoretical assignment of specific peaks to the stretching or bending of particular bonds (e.g., N-H, C-H, C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are invaluable for confirming the structure of a synthesized compound by comparing them to experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. This predicts the wavelength of maximum absorption (λmax), which corresponds to the peaks in a UV-Vis spectrum and provides information about the electronic structure and conjugated systems within the molecule.

Analysis of Electronic Structure and Reactivity Descriptors (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital, Molecular Electrostatic Potential, Natural Bond Orbital)

Specific analyses of the electronic structure and reactivity descriptors for this compound are not present in the current body of scientific literature.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue), predicting sites for intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of the bonding within a molecule. It describes charge distribution, hybridization, and the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals, which can quantify the strength of intramolecular interactions and resonance effects.

Molecular Modeling and Docking Simulations for Interaction Prediction

No published molecular docking or specific interaction prediction studies featuring this compound were identified. Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. Such simulations would be instrumental in fields like drug discovery to predict the binding affinity and mode of interaction of this compound with a biological target. The results are often quantified with a binding energy score, indicating the stability of the complex.

Derivatization and Chemical Modification Research of the Amine Functionality

Rational Design and Application of Derivatization Reagents for Amine Analysis

The analysis of chiral primary amines like (S)-1-(p-Tolyl)butan-1-amine often requires derivatization to enable or improve separation and detection by chromatographic or spectroscopic methods. wikipedia.org Chiral derivatizing agents (CDAs) are rationally designed to react with the amine to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated on standard achiral chromatography columns. wikipedia.orgnih.gov

The primary goals of derivatization for amine analysis are:

Enantiomeric Resolution : Converting the enantiomeric mixture into a mixture of diastereomers, which can then be separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). wikipedia.org

Enhanced Detection : Introducing a chromophore or fluorophore to the molecule, which significantly improves detection sensitivity, particularly for HPLC with UV or fluorescence detectors. nih.govscienceopen.com

Key strategies involve the use of reagents that react specifically with the primary amine under mild conditions to avoid racemization. nih.gov For instance, o-Phthalaldehyde (OPA) is often used with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindolone derivatives. nih.govresearchgate.net This method is well-suited for the analysis of primary amines. researchgate.net For NMR analysis, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be used to form diastereomeric amides, allowing for the determination of enantiomeric excess. wikipedia.org

Table 1: Examples of Derivatization Reagents for Chiral Primary Amine Analysis
Derivatizing ReagentPurposeAnalytical TechniqueReference
Mosher's Acid (MTPA)Formation of diastereomeric amides for enantiomeric excess determinationNMR Spectroscopy wikipedia.org
o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC)Formation of fluorescent diastereomers for enantiomeric separationReversed-Phase HPLC with Fluorescence Detection nih.govresearchgate.net
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent)Formation of diastereomers with strong UV absorbanceReversed-Phase HPLC with UV Detection researchgate.net
(S)-(+)-Naproxen chlorideFormation of diastereomeric amides for chiral separationHPLC

Strategies for Selective Chemical Functionalization of the Amine Group

Selective functionalization of the amine group in this compound is essential for synthesizing new molecular architectures. Modern synthetic methods have moved beyond simple N-alkylation or N-acylation to more sophisticated strategies that can modify the area around the amine group with high selectivity.

A prominent strategy involves the α-C–H functionalization of primary amines. nih.govchemrxiv.org This approach is inspired by the action of copper amine oxidase enzymes and utilizes a quinone-mediated system. chemrxiv.orgsemanticscholar.org The process typically involves the in-situ generation of a reactive ketimine intermediate from the primary amine. This intermediate can then be attacked by a wide range of carbon-centered nucleophiles (such as organomagnesium or organolithium reagents) or participate in photoredox-catalyzed reactions with electrophiles. nih.govsemanticscholar.org This methodology allows for the creation of a fully substituted carbon center at the α-position to the amine, effectively transforming a primary amine into a more complex primary α-tertiary amine. nih.gov

This quinone-mediated platform enables several types of selective transformations:

α-Alkylation : Introduction of new alkyl groups. nih.gov

α-Arylation : Introduction of aryl moieties. nih.gov

α-Cyanation : Installation of a nitrile group using reagents like TMSCN. chemrxiv.org

α-Allylation : Addition of an allyl group, which can be achieved via photoredox catalysis. nih.gov

Table 2: Selective Functionalization Reactions for Primary Amines
Functionalization StrategyDescriptionKey Reagents/SystemReference
Quinone-Mediated α-C–H FunctionalizationCreates a quaternary carbon center alpha to the amine group by reacting a ketimine intermediate with nucleophiles or electrophiles.Quinone cofactor, Organometallic reagents, Photoredox catalyst nih.govchemrxiv.orgsemanticscholar.org
N-AlkylationForms secondary or tertiary amines by reaction with alkyl halides.Alkyl halides, Base
Reductive AminationForms secondary or tertiary amines by reaction with aldehydes or ketones in the presence of a reducing agent.Carbonyl compound, NaBH(OAc)₃ or H₂/Pd organic-chemistry.org
N-AcylationForms amides by reaction with acyl chlorides or anhydrides.Acyl chloride, Base

Synthesis of Urea (B33335) Derivatives and Other Functionalized Amine Compounds

The synthesis of urea derivatives from primary amines is a common and important transformation in medicinal chemistry and materials science. nih.gov The most direct method for preparing a urea from this compound involves its reaction with an isocyanate. nih.gov The amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the urea linkage. This method allows for the synthesis of a wide variety of unsymmetrical ureas by choosing different isocyanate reaction partners. asianpubs.org

Alternatively, the amine itself can be converted into an isocyanate. This is typically achieved by reacting the amine with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547) or N,N′-Carbonyldiimidazole (CDI). nih.govasianpubs.org The resulting isocyanate can then be reacted with another amine to produce symmetrical or unsymmetrical ureas. nih.gov

Beyond ureas, the amine functionality can be readily converted into other important functional groups:

Amides : Formed by the reaction with acyl chlorides or carboxylic acids using coupling agents.

Sulfonamides : Formed by the reaction with sulfonyl chlorides.

Carbamates : Formed by the reaction with chloroformates.

Table 3: Synthesis of Potential Derivatives from this compound
ReactantResulting Derivative ClassExample Product NameReference
Phenyl isocyanateUrea1-(Phenyl)-3-((S)-1-(p-tolyl)butyl)urea nih.gov
4-Chlorophenyl isocyanateUrea1-(4-Chlorophenyl)-3-((S)-1-(p-tolyl)butyl)urea asianpubs.org
Acetyl chlorideAmideN-((S)-1-(p-tolyl)butyl)acetamide
Tosyl chlorideSulfonamideN-((S)-1-(p-tolyl)butyl)-4-methylbenzenesulfonamide
Benzyl chloroformateCarbamateBenzyl (S)-(1-(p-tolyl)butyl)carbamate

Applications of S 1 P Tolyl Butan 1 Amine and Its Chiral Amine Analogs in Advanced Organic Synthesis

Versatile Building Blocks for Complex Nitrogen-Containing Architectures

The structural diversity and biological significance of nitrogen-containing molecules have established chiral amines as paramount precursors in their synthesis. Their application ranges from the construction of strained heterocyclic systems to the synthesis of the fundamental units of life, amino acids.

Construction of Chiral Heterocyclic Systems (e.g., Lactams, Tetrahydroisoquinolines, Hydroquinazolines)

Chiral amines are instrumental in the stereoselective synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals and natural products.

The synthesis of β-lactams, a key structural motif in penicillin and other antibiotics, can be achieved with high diastereoselectivity through the condensation of imines with ester enolates. While direct examples using (S)-1-(p-Tolyl)butan-1-amine are not extensively documented in readily available literature, the principle of using chiral auxiliaries on the imine component is well-established. For instance, high diastereoselectivity has been achieved in the synthesis of β-lactams through the condensation of a chiral 3-(p-tolylsulfinyl)-2-furaldimine with lithium ester enolates. clockss.org This demonstrates the effectiveness of a chiral p-tolyl moiety in controlling the stereochemical outcome of the reaction, a principle that can be extended to imines derived from this compound. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is another powerful method for β-lactam synthesis where the chirality of the imine can direct the stereochemistry of the product. nih.govnih.gov

Tetrahydroisoquinolines are another class of nitrogen-containing heterocycles prevalent in numerous alkaloids and pharmacologically active compounds. nih.govmdpi.com Asymmetric syntheses of these compounds often rely on the use of chiral auxiliaries to control the formation of the stereocenter at the C1 position. Chiral amines like this compound can be envisioned as effective chiral auxiliaries in Pictet-Spengler or Bischler-Napieralski reactions to generate chiral tetrahydroisoquinolines. researchgate.net Furthermore, modern catalytic methods, such as asymmetric hydrogenation of dihydroisoquinolines, have emerged as powerful tools for accessing enantiomerically pure tetrahydroisoquinolines. mdpi.com

The synthesis of chiral hydroquinazolines, while less documented in the context of using this compound specifically, can be approached through strategies that employ chiral amines. For example, the condensation of a chiral amine with an o-aminobenzaldehyde derivative can lead to a chiral dihydroquinazoline (B8668462), which can be further modified. Asymmetric reduction of a prochiral dihydroquinazoline is another viable strategy. organic-chemistry.org

Table 1: Strategies for the Synthesis of Chiral Heterocyclic Systems Using Chiral Amines
Heterocyclic SystemSynthetic StrategyRole of Chiral AminePotential Application of this compound
β-LactamsStaudinger Reaction ([2+2] cycloaddition)As a component of the chiral imine to induce diastereoselectivity.Formation of a chiral imine that directs the approach of the ketene.
TetrahydroisoquinolinesPictet-Spengler or Bischler-Napieralski reactionsAs a chiral auxiliary to control cyclization stereochemistry.Introduction of a chiral center that influences the formation of the new stereocenter.
HydroquinazolinesCondensation followed by cyclizationAs a chiral reactant to introduce stereochemistry.Reaction with an o-aminobenzaldehyde derivative to form a chiral intermediate.

Precursors for Enantiopure α-Amino Acids and Their Derivatives

Enantiomerically pure α-amino acids are fundamental to the pharmaceutical and biotechnology industries. Chiral amines, serving as chiral auxiliaries, play a pivotal role in the asymmetric synthesis of non-proteinogenic α-amino acids. semanticscholar.orgtcichemicals.com

A common strategy involves the use of a chiral amine to form a chiral imine or iminium ion, which then undergoes a diastereoselective reaction with a nucleophile. For example, a chiral auxiliary can be attached to a glycine (B1666218) equivalent to direct the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the desired enantiopure α-amino acid. The this compound moiety, with its defined stereocenter and aromatic group, is a suitable candidate for such a chiral auxiliary. The steric bulk and electronic properties of the p-tolyl group can effectively shield one face of the reactive intermediate, leading to high levels of stereocontrol.

Table 2: Methods for Asymmetric α-Amino Acid Synthesis Employing Chiral Amines
Synthetic MethodGeneral PrinciplePotential Role of this compound
Chiral Auxiliary-Directed AlkylationA chiral amine is attached to a glycine synthon to form a chiral template, which is then diastereoselectively alkylated.As the chiral auxiliary to control the approach of the electrophile.
Asymmetric Strecker SynthesisA chiral amine is used to facilitate the enantioselective addition of cyanide to an imine.As a chiral directing group or catalyst to influence the stereochemical outcome.

Precursors for Chiral Ligands and Catalysts in Asymmetric Transformations

The development of chiral ligands and catalysts is at the heart of asymmetric catalysis. Chiral amines are versatile precursors for a wide range of ligands that can be used in transition metal-catalyzed reactions. nih.gov The nitrogen atom of the amine can serve as a coordination site for a metal, and the chiral backbone can create a chiral environment around the metal center, enabling enantioselective transformations.

This compound can be readily converted into various types of chiral ligands. For example, it can be used to synthesize chiral phosphine-amine ligands, which are effective in reactions such as asymmetric hydrogenation and allylic alkylation. The amine can also be incorporated into salen-type ligands or used to prepare chiral oxazolines, which are privileged ligand classes in asymmetric catalysis. The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and enantioselectivity for a specific transformation.

Furthermore, chiral amines themselves can act as organocatalysts, promoting reactions through the formation of chiral iminium ions or enamines. While direct catalytic applications of this compound may be less common, its derivatives can be designed to be effective organocatalysts for a variety of reactions, including Michael additions and aldol (B89426) reactions.

Table 3: Potential Chiral Ligands and Catalysts Derived from this compound
Ligand/Catalyst TypePotential Synthetic ApproachApplication in Asymmetric Catalysis
Phosphine-Amine LigandsReaction with a chlorophosphine.Asymmetric hydrogenation, allylic substitution.
Salen-type LigandsCondensation with a salicylaldehyde (B1680747) derivative.Asymmetric epoxidation, cyclopropanation.
Chiral Oxazoline (B21484) LigandsMulti-step synthesis starting from the amine.Various enantioselective transformations.
OrganocatalystsDerivatization to introduce additional functional groups.Michael additions, aldol reactions.

Integration into Multistep Total Synthesis and Late-Stage Functionalization Strategies

The synthesis of complex natural products often requires the strategic introduction of chirality at an early stage. Chiral amines like this compound serve as valuable chiral pool starting materials, providing a readily available source of a specific enantiomer. baranlab.orgnih.gov By incorporating such a chiral fragment early in a synthetic sequence, the chirality can be relayed through subsequent steps to control the stereochemistry of the final target molecule. This approach can significantly simplify the synthesis and avoid tedious resolution steps at later stages.

In recent years, late-stage functionalization has emerged as a powerful strategy for the rapid diversification of complex molecules, including drug candidates and natural products. acs.orgresearchgate.net This approach involves the selective modification of C-H bonds or functional groups in a molecule at a late stage of the synthesis. Chiral benzylic amines are particularly interesting targets for late-stage functionalization due to their prevalence in bioactive compounds. Methods for the direct amination of benzylic C-H bonds are being developed, which could allow for the introduction of a chiral amine moiety, such as that derived from this compound, into a complex scaffold. Conversely, the amine functionality itself can be a handle for further modifications in late-stage diversification strategies.

Table 4: Role in Total Synthesis and Late-Stage Functionalization
StrategyDescriptionRelevance of this compound
Chiral Pool SynthesisUtilization of readily available enantiopure compounds as starting materials.Serves as a source of a defined stereocenter for the synthesis of complex targets.
Late-Stage FunctionalizationIntroduction or modification of functional groups in the final stages of a synthesis.Potential for direct introduction of the chiral amine fragment or for its modification to generate analogs.

Future Perspectives and Emerging Directions in Chiral α Substituted Amine Research

Synthesis of Novel Chiral Amine Structures

The continuous demand for new therapeutic agents drives the exploration of novel chiral amine structures to expand the available chemical space for drug discovery. Future research will likely focus on developing synthetic methodologies that allow for greater structural diversity and complexity.

One promising area is the catalytic enantioselective α-C–H functionalization of readily available achiral amines. chemrxiv.org This strategy offers a direct and atom-economical approach to creating complex chiral amines from simple precursors. For instance, organocatalytic methods are being developed to activate the otherwise inert α-C–H bonds of alkyl amines, enabling their participation in asymmetric conjugate additions and Mannich reactions. chemrxiv.orgchemrxiv.org This approach could be applied to synthesize a variety of α,α-dialkyl amines, a class of compounds that has been challenging to access enantioselectively.

Furthermore, the development of tandem reactions, where multiple bond-forming events occur in a single pot, is a key trend. nih.gov For example, the three-component coupling of α-iminoesters, Grignard reagents, and an allyl source can generate complex α-allyl-α-aryl α-amino acids with high enantioselectivity. nih.gov Adapting such strategies would enable the efficient construction of novel chiral amine scaffolds from simple, commercially available starting materials.

Biocatalysis is also set to play a significant role in generating novel chiral amines. nih.gov The discovery and engineering of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), are expanding the toolbox for asymmetric amine synthesis. nih.gov These enzymes can catalyze the direct reductive amination of ketones, offering a highly selective route to chiral amines under mild, aqueous conditions. nih.gov Future work will likely involve engineering these biocatalysts to accept a broader range of substrates, thereby enabling the synthesis of previously inaccessible chiral amine structures.

Advancements in Catalytic Efficiency and Selectivity

Achieving high efficiency and stereoselectivity is paramount in the synthesis of enantiopure chiral amines. Significant research efforts are directed towards the design of new catalysts—both metal-based and biological—that can deliver products with high yields and excellent enantiomeric excess (ee).

In transition metal catalysis, the development of novel chiral ligands is a continuous pursuit. For instance, enantioselective hydrogenation of fluorinated imines has been achieved with high enantioselectivity (up to 94% ee) using a Palladium catalyst paired with a chiral BIPHEP ligand. researchgate.net Similarly, chiral palladium complexes have been successfully used in highly enantioselective Mannich-type reactions of β-ketoesters with various imines. researchgate.net The future will see the design of even more sophisticated ligands that can control stereoselectivity for a wider array of substrates under milder conditions.

Table 1: Performance of Selected Catalytic Systems in Asymmetric Amine Synthesis

Catalyst/Enzyme Reaction Type Substrate Type Enantiomeric Excess (ee) Reference
Pd(OCOCF₃)₂/(R)-Cl-MeO-BIPHEP Hydrogenation Fluorinated Imines Up to 94% researchgate.net
Chiral Palladium-Aqua Complex Mannich Reaction β-Ketoesters and Imines Excellent researchgate.net
Imine Reductases (IREDs) Reductive Amination Ketones High nih.gov

Biocatalysis offers a powerful alternative for achieving exceptional selectivity. researchgate.net Enzymes, through directed evolution and protein engineering, can be tailored for specific substrates to provide products with near-perfect enantioselectivity. uni-graz.at For example, lipases have been employed for the kinetic resolution of amine precursors, achieving high enantiomeric excess. researchgate.net The screening of various commercial lipases for the resolution of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, a precursor for the beta-blocker (S)-Practolol, showed that Pseudomonas cepacia lipase (B570770) provided the highest enantioselectivity. researchgate.net The continuous development of robust and highly selective enzymes will be a key driver for the efficient production of chiral amines.

Green Chemistry Approaches in Asymmetric Amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry to minimize environmental impact. mdpi.comacs.org This paradigm shift is particularly relevant to the synthesis of chiral amines, where traditional methods often involve stoichiometric reagents and generate significant waste.

A central tenet of green chemistry is maximizing atom economy, which is effectively addressed by catalytic asymmetric methods. acs.org Asymmetric hydrogenation and reductive amination, for example, are highly atom-economical processes that convert prochiral precursors directly into the desired chiral amine. researchgate.net

Q & A

Q. How can computational models predict the compound’s metabolic pathways?

  • Methodological Answer :
  • Use in silico tools like MetaSite or GLORYx to identify cytochrome P450 oxidation sites .
  • Validate predictions with in vitro microsomal assays (human/rat liver microsomes) and LC-HRMS for metabolite identification .

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